(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid
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Overview
Description
(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid typically involves the protection of amines using tert-butoxycarbonyl (Boc) groups. One efficient method for the chemoselective N-Boc protection of amines uses glycerol as a solvent at room temperature. This method is catalyst-free and environmentally benign, offering high selectivity and excellent yields .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.
Scientific Research Applications
(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxyl and carboxylic acid groups also contribute to its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid: Lacks the Boc protection, making it more reactive.
(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-methoxy-cyclohexanecarboxylic acid:
Uniqueness
(1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxy-cyclohexanecarboxylic acid is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The Boc protection offers a temporary safeguard for the amine group, allowing for selective reactions and deprotection when needed .
Properties
IUPAC Name |
(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-,8+,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZLLFCMLPJGF-DJLDLDEBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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